Sodium phenylbutyrate, in combination with taurursodiol, was investigated in a clinical trial (CENTAUR, NCT03127514) for its potential therapeutic benefit in individuals with Amyotrophic Lateral Sclerosis (ALS). [] The trial aimed to evaluate the combination's efficacy and safety in slowing functional decline. []
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: